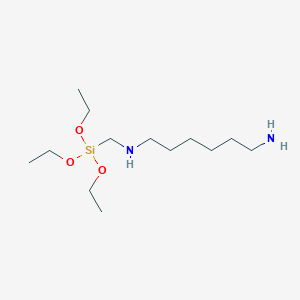

1,6-Hexanediamine, N-((triethoxysilyl)methyl)-

Overview

Description

Synthesis Analysis

The synthesis of derivatives of 1,6-Hexanediamine, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), involves processes designed to enhance the functionality of the hexanediamine backbone for specific applications, such as dental restorations (Nie & Bowman, 2002). Similarly, the development of 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts highlights a synthetic approach aimed at producing materials with corrosion inhibition properties (Ali & Saeed, 2001).

Molecular Structure Analysis

The molecular structure of compounds derived from 1,6-Hexanediamine, such as the supramolecular compound 1,6-hexanediamine trimolybdate (HDAMo), demonstrates the versatility of hexanediamine as a building block for complex structures. The study of HDAMo reveals a monoclinic system with unique photochromic properties, showcasing the potential of hexanediamine derivatives in material science (Sun et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1,6-Hexanediamine derivatives enables a variety of applications. For instance, the synthesis of adipic acid, 1,6-hexanediol, and 1,6-hexanediamine from 1,3-butadiene through hydroformylation demonstrates the compound's utility in producing industrially relevant monomers (Mormul Jaroslaw Michael et al., 2016).

Physical Properties Analysis

The solubility and thermodynamic behavior of 1,6-Hexanediamine in various solvents have been thoroughly investigated, providing essential data for its application in different mediums. The solubility in mono-solvents and binary solvents like 1-butanol + cyclohexane exhibits a positive correlation with temperature, offering insights into its behavior in solvent mixtures (Li et al., 2017).

Chemical Properties Analysis

Scientific Research Applications

Solubility and Thermodynamic Analysis

Research has shown that the solubility of 1,6-Hexanediamine in different solvents is temperature-dependent, increasing with temperature. The study provides valuable data for its application in various solvent systems, demonstrating its potential for diverse industrial applications, from pharmaceuticals to chemical manufacturing (Li et al., 2017).

Corrosion Inhibition

Another application is in the synthesis of unsaturated compounds from 1,6-hexanediamine, which have been shown to significantly inhibit corrosion of mild steel in acidic conditions. This research highlights its potential in developing new corrosion inhibitors for industrial applications (Ali & Saeed, 2001).

Environmental Remediation

Amino-functionalized multi-walled carbon nanotubes (NH2-MWCNTs) prepared using 1,6-hexanediamine demonstrated excellent adsorption capacity for removing methyl orange from aqueous solutions. This application is crucial for wastewater treatment, offering a method for the removal of dye pollutants (Liu et al., 2014).

Material Synthesis

In material science, 1,6-hexanediamine is used as a building block for synthesizing various materials, including polyamides and dicarbamates, through reactions with different agents. These materials have applications ranging from industrial coatings to the synthesis of polyurethane alternatives (Yi et al., 2017), (Alferov et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)